1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of diketones with hydrazine or its derivatives. The exact method would depend on the specific substituents on the pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings. These rings are capable of undergoing a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity . This leads to a halt in cell cycle progression, particularly at the G1/S and G2/M checkpoints .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By blocking CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), halting the progression from the G1 to the S phase of the cell cycle . This results in cell cycle arrest and can lead to apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also displays moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that it may interact with enzymes and proteins involved in cell cycle regulation .
Cellular Effects
The cellular effects of This compound Similar compounds have shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound Similar compounds have been found to inhibit CDK2, suggesting that it may exert its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of This compound Similar compounds have shown significant inhibitory activity against CDK2 over time .
Dosage Effects in Animal Models
The effects of This compound Similar compounds have shown cytotoxic activities at various concentrations .
Metabolic Pathways
The metabolic pathways that This compound Similar compounds have been found to inhibit CDK2, suggesting that it may interact with enzymes involved in cell cycle regulation .
Properties
IUPAC Name |
1,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-10-4-17-22(6-10)9-12-7-21(8-12)15-13-5-16-20(3)14(13)18-11(2)19-15/h4-6,12H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGJPXLGWBIHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC4=C3C=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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